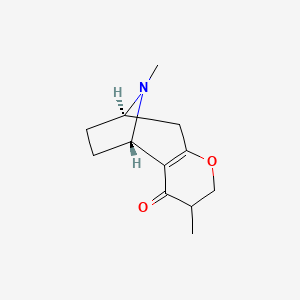
2,3-Dihydrobellendine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alkaloids of Bellendena montana
The study by Bick, Gillard, and Leow (1979) identifies 2,3-Dihydrobellendine as one of the fourteen alkaloids isolated from Bellendena montana, a Tasmanian endemic plant. This work establishes the structure of this compound, contributing to our understanding of the chemical composition of Bellendena montana (Bick, Gillard, & Leow, 1979).
Biological Production of 2,3-Butanediol
Syu (2001) discusses the bioconversion of natural resources into 2,3-Butanediol, a compound closely related to this compound. This work sheds light on the microbial pathways and the potential for industrial applications of such compounds (Syu, 2001).
Dehydration of Bio-based 2,3-Butanediol
Zhang, Yu, Ji, and Huang (2012) explore the dehydration process of bio-based 2,3-butanediol to produce butanone, a pathway that might offer insights into the potential applications of this compound in green chemistry (Zhang, Yu, Ji, & Huang, 2012).
Kinetics of Dichloropropanol Dehydrochlorination
Zhang, Lu, Jin, Wang, and Luo (2012) provide insights into the reaction kinetics of dehydrochlorination, which could be relevant to understanding the reactivity and stability of compounds like this compound (Zhang, Lu, Jin, Wang, & Luo, 2012).
Synthesis of 2,3-Dihydropyrroles
Wang, Fan, Yu, and Désaubry (2020) discuss recent advancements in synthesizing 2,3-dihydropyrrole, a structure found in many active natural products. This could provide a framework for exploring the synthesis and potential applications of this compound (Wang, Fan, Yu, & Désaubry, 2020).
Synthesis of trans-2,3-Dihydrofurans
The study by Wang, Hou, Hui, and Yan (2009) on the synthesis of 2,3-dihydrofuran derivatives may offer insights into similar synthetic pathways for this compound (Wang, Hou, Hui, & Yan, 2009).
Chemistry of Phenols
Monier, El‐Mekabaty, Abdel-Latif, and Elattar (2018) explore the chemistry of 2,3-dihydroxynaphthalene and related analogues, potentially providing a foundation for understanding the chemical behavior of this compound (Monier, El‐Mekabaty, Abdel-Latif, & Elattar, 2018).
Acetyl Bromide Promoted Sequence
Liu, Yao, Chen, and Zhou (2016) demonstrate a metal-free construction of 2,3-dihydroindenes, which may have implications for the synthesis and application of this compound (Liu, Yao, Chen, & Zhou, 2016).
Polyhydroxyalkanoate Composites
Misra, Valappil, Roy, and Boccaccini (2006) discuss biodegradable polymers' applications in tissue engineering, providing a context where compounds like this compound might find application (Misra, Valappil, Roy, & Boccaccini, 2006).
Renewable Gasoline and Solvents
Harvey, Merriman, and Quintana (2016) study the use of 2,3-Butanediol for producing renewable gasoline, solvents, and fuel additives, offering a potential area for the application of this compound (Harvey, Merriman, & Quintana, 2016).
Eigenschaften
IUPAC Name |
(1S,9R)-4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h7-9H,3-6H2,1-2H3/t7?,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLURGLAIEFYCBG-ASODMVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C1=O)C3CCC(C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C(C1=O)[C@@H]3CC[C@H](C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)
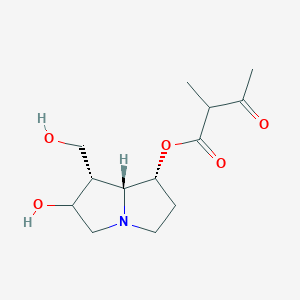


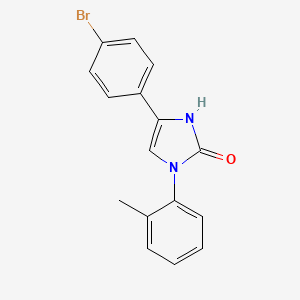
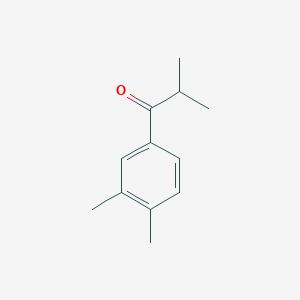
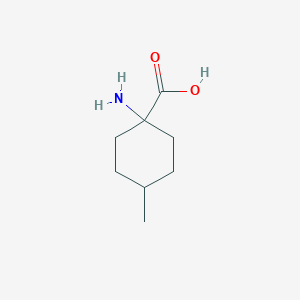
![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)
![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)
![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)